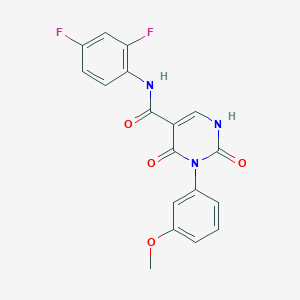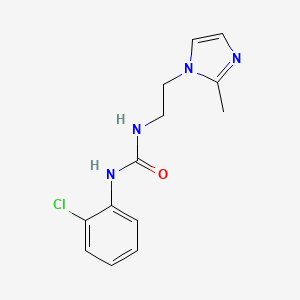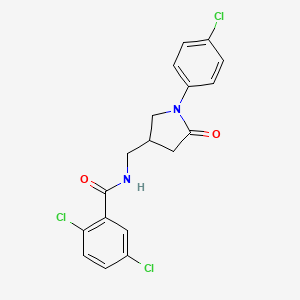![molecular formula C16H24Cl2N4OS B2810170 [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride CAS No. 2418659-48-8](/img/structure/B2810170.png)
[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride is a compound characterized by its unique structure involving a piperidine ring, a thienopyrimidine ring, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone typically involves multi-step processes. One common method starts with the preparation of 3-methylpiperidine through alkylation, followed by the introduction of the aminoethyl group. Separately, the thienopyrimidine ring is synthesized using cyclization reactions involving thioamides and nitriles. The two fragments are then coupled under suitable conditions to form the final compound. Critical steps often require controlled temperatures, pressure, and specific catalysts to optimize yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through efficient and reproducible methods. These include the use of continuous flow reactors to maintain consistent reaction conditions, minimize human error, and enhance safety. Industrial synthesis often leverages automated processes and robust purification techniques like crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at different functional groups depending on the conditions and reagents used.
Reduction: : Selective reduction of specific moieties within the compound can be achieved using hydride donors.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, altering the functional groups on the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and bases/acids for substitution reactions. Reaction conditions are often tailored based on the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products
Depending on the type of reaction, the major products can vary. For example, oxidation may lead to the formation of more oxidized derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules and novel materials due to its structural versatility.
Biology
In biological research, it is utilized to study receptor-ligand interactions given its potential to bind selectively to biological targets.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it finds applications in the development of specialty chemicals and pharmaceuticals, owing to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets, often proteins or enzymes. It can bind to these targets, altering their activity and thus exerting a physiological effect. Pathways involved typically include signal transduction, enzyme inhibition, or receptor modulation, which collectively contribute to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and thienopyrimidine derivatives, such as:
[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(4-methylthieno[3,2-d]pyrimidin-7-yl)methanone
[2-(2-Aminoethyl)-4-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone
Uniqueness
The uniqueness of [2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone lies in its specific substitution pattern, which imparts distinctive chemical properties and biological activities that are not observed in its analogs. This specific arrangement allows for unique interactions with biological targets, making it a compound of interest in scientific research.
There you have it! A comprehensive overview of this fascinating compound. Anything specific you'd like to delve deeper into?
Propriétés
IUPAC Name |
[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS.2ClH/c1-10-4-3-7-20(12(10)5-6-17)16(21)14-15-13(18-9-19-14)11(2)8-22-15;;/h8-10,12H,3-7,17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZWNJGKUZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CCN)C(=O)C2=NC=NC3=C2SC=C3C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2810094.png)



![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)



![1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(2E)-3-(dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)
